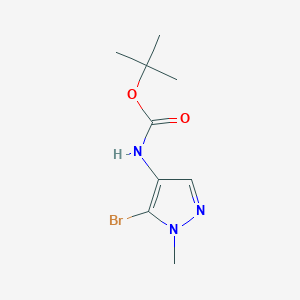

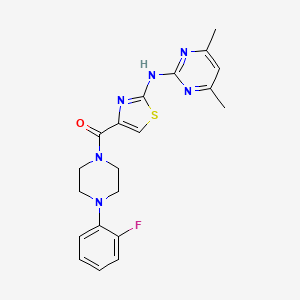

![molecular formula C13H7ClF3NO4 B2654624 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol CAS No. 309727-46-6](/img/structure/B2654624.png)

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” is a chemical compound that belongs to the technical field of chemical synthesis . It is used widely in synthetic fields such as weedicide acifluorfen, fluoroglycofenethyl, fomesafens as midbody .

Synthesis Analysis

The synthesis of “3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” involves a phase transfer catalytic preparation technology . A crown-ether phase transfer catalyst is used to promote the chemical reaction, and chemical equilibrium is promoted by timely removing water generated in a system by toluene in the expected direction . The preparation method includes performing salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, then performing etherification with 3, 4-dichlorobenzotrifluoride at 130-175 DEG C, and finally performing acidification to the etherate to obtain the compound .Molecular Structure Analysis

The molecular formula of “3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” is C14H8ClF3O3 . The molecular weight is 316.66 .Chemical Reactions Analysis

The nitration of “3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” is a fast, highly exothermic reaction . The reaction can be carried out under a homogeneous condition in a continuous-flow microreactor system . The homogeneous nitration can completely eliminate mass transfer resistance between phases, and accurately control reaction temperature and residence time in the continuous-flow microreactor system .Physical And Chemical Properties Analysis

The density of “3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” is 1.452g/cm3 . The boiling point is 374ºC at 760mmHg .科学的研究の応用

Synthesis and Electronic Absorption Studies

In a study by Burat et al. (2012), novel (trifluoromethyl)phenoxy-substituted phthalocyanines were synthesized, including compounds with structural similarities to 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol. These compounds displayed high solubility in various solvents and were characterized using several spectroscopic methods, including NMR, UV-Vis, FT-IR, and mass spectrometry.

Gas-Phase Reactions and Environmental Impact

Bolzacchini et al. (2001) investigated the gas-phase reaction of phenol with NO3 radicals, leading to the formation of nitrophenols, including compounds similar to 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol. This study, published in Environmental Science & Technology, contributes to understanding the environmental impact and behavior of such compounds Bolzacchini et al. (2001).

Photocatalytic Degradation Studies

Priya and Madras (2006) conducted a study on the photocatalytic degradation of phenols with multiple substituent groups. They investigated the degradation of various phenols, including chloro and nitrophenols, using a combustion-synthesized catalyst. This research is relevant for understanding the degradation pathways and kinetics of compounds like 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol Priya & Madras (2006).

Adsorption and Removal from Aqueous Solutions

Mehrizad and Gharbani (2014) explored the adsorption properties of graphene for the removal of chloro-2-nitrophenol (similar in structure to the compound ) from aqueous solutions. This study provides insights into the potential environmental remediation applications of graphene for removing such compounds Mehrizad & Gharbani (2014).

Chromogenic Diazirine Research

Hatanaka et al. (1989) synthesized derivatives of [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid, related to 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol. Their research in Bioorganic Chemistry focused on developing a spectrophotometric approach for photoaffinity labeling, indicating potential applications in biochemical and medical research Hatanaka et al. (1989).

将来の方向性

The future directions for “3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” could involve further exploration of its potential applications in various fields, given its wide use in synthetic fields such as weedicide acifluorfen, fluoroglycofenethyl, fomesafens as midbody . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

特性

IUPAC Name |

3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-11(9)22-12-6-8(19)2-3-10(12)18(20)21/h1-6,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDFDHPBOBHNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=CC(=C2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

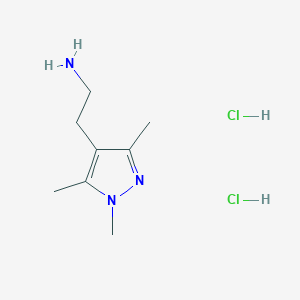

![2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2654541.png)

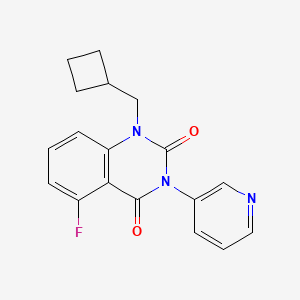

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2654544.png)

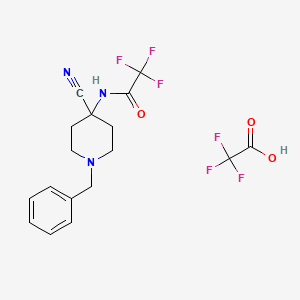

![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2654548.png)

![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)

![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)